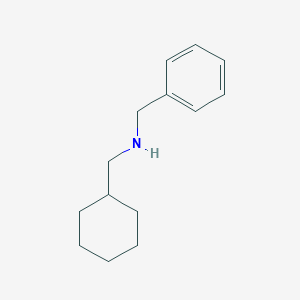

N-benzyl-1-cyclohexylmethanamine

Description

Properties

IUPAC Name |

N-benzyl-1-cyclohexylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKNITYCQODULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361161 | |

| Record name | N-Benzyl-1-cyclohexylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4352-47-0 | |

| Record name | N-Benzyl-1-cyclohexylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 1 Cyclohexylmethanamine and Congeneric Compounds

Overview of Established and Emerging Synthetic Routes to N-Benzyl Amines

The construction of the N-benzyl amine moiety is a cornerstone of modern organic synthesis. organic-chemistry.org Traditional methods often involve the alkylation of an amine with an alkyl halide, but this can lead to over-alkylation. stackexchange.com More contemporary and controlled approaches include:

Reductive Amination: This powerful technique involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the target amine. jocpr.combyu.edu It is a widely used and reliable method for creating secondary and tertiary amines. stackexchange.com

Reduction of Amides: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This method is effective for primary, secondary, and tertiary amides. masterorganicchemistry.com

Catalytic Hydrogenation: While it can be used to reduce amides to amines, this method often requires high pressures and temperatures. wikipedia.org

N-Alkylation with Alcohols: Utilizing the "borrowing hydrogen" methodology, transition metal catalysts can facilitate the N-alkylation of amines with alcohols, offering an atom-economical route. organic-chemistry.org

Emerging strategies focus on developing greener, more efficient, and selective catalytic systems. These include the use of non-noble metal catalysts and biocatalysis. nih.govacs.org

Reductive Amination Strategies for N-benzyl-1-cyclohexylmethanamine

Reductive amination is a highly effective method for synthesizing this compound. This process typically involves the condensation of cyclohexanecarboxaldehyde (B41370) with benzylamine (B48309) to form an intermediate imine, which is then reduced. youtube.comstackexchange.com

Direct, or one-pot, reductive amination streamlines the synthesis by combining the imine formation and reduction steps without isolating the intermediate. jocpr.com This approach enhances efficiency and atom economy. jocpr.com

Various reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent commonly used for reductive aminations. stackexchange.comorganic-chemistry.org Other options include sodium borohydride (B1222165) (NaBH₄), often in the presence of an activating agent, and catalytic hydrogenation over metals like palladium or gold. youtube.comd-nb.info For instance, the reductive amination of cyclohexanone (B45756) with benzylamine has been successfully achieved using gold catalysts supported on metal oxides, yielding the desired secondary amine. d-nb.info

A general procedure involves reacting the aldehyde and amine in a suitable solvent, followed by the addition of the reducing agent. stackexchange.com The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of this compound.

Table 1: Selected Catalytic Systems for Reductive Amination

| Catalyst System | Carbonyl Substrate | Amine Substrate | Reducing Agent | Key Features |

|---|---|---|---|---|

| Gold supported on TiO₂/CeO₂ d-nb.info | Cyclohexanone | Benzylamine | H₂ | High yield of the desired amine. |

| [RuCl₂(p-cymene)]₂/Ph₂SiH₂ organic-chemistry.org | Aldehydes | Anilines | Phenylsilane | High chemoselectivity and functional group tolerance. |

| Nickel nanoparticles organic-chemistry.org | Aldehydes | - | Isopropanol | Transfer hydrogenation conditions. |

This table is interactive. Click on the headers to sort.

A powerful one-pot method for converting alkenes into amines involves a sequence of ozonolysis followed by reductive amination. thieme-connect.de This strategy allows for the synthesis of complex amines from readily available alkene starting materials. thieme-connect.de In this tandem process, the alkene is first cleaved by ozone to generate an aldehyde in situ. This aldehyde then reacts with an amine, like benzylamine, and is subsequently reduced by a reagent such as sodium triacetoxyborohydride (NaBH(OAc)₃). thieme-connect.deunl.edu This approach avoids the isolation of the often-unstable aldehyde intermediate. thieme-connect.de

For example, a cyclic alkene precursor could be subjected to ozonolysis to generate a dialdehyde, which could then undergo a tandem reductive amination with benzylamine to furnish a precursor to a complex N-benzylated cyclic amine.

Biocatalysis offers a green and highly selective alternative for amine synthesis. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to produce chiral amines. nih.govgoogle.com A subset of these enzymes, known as reductive aminases (RedAms), can facilitate the entire reductive amination process, from carbonyl and amine to the final amine product, often with high stereoselectivity. researchgate.netnih.gov

The use of IREDs allows for the synthesis of enantiomerically pure this compound derivatives if a prochiral ketone is used as a starting material with benzylamine. These enzymatic reactions are typically performed in aqueous media under mild conditions, making them an attractive and sustainable synthetic route. researchgate.net The substrate scope of IREDs is continually being expanded through enzyme discovery and protein engineering. acs.org

Reduction of Amide and Related Precursors in this compound Synthesis

An alternative synthetic route to this compound involves the reduction of the corresponding amide, N-benzyl-cyclohexanecarboxamide. This amide can be prepared through the reaction of cyclohexanecarbonyl chloride with benzylamine. The subsequent reduction of the amide carbonyl group yields the desired secondary amine.

Hydrosilylation offers a milder alternative to metal hydrides for the reduction of amides. wikipedia.orgorgsyn.org This method utilizes a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS) or phenylsilane, in the presence of a transition metal catalyst. orgsyn.orgorganic-chemistry.org Catalysts based on iron, cobalt, and ruthenium have been shown to be effective for this transformation. wikipedia.orgrsc.org

A key advantage of hydrosilylation is the stability and ease of handling of the silane (B1218182) reducing agents compared to highly reactive metal hydrides. orgsyn.org The reaction proceeds under relatively mild conditions and often exhibits good functional group tolerance. organic-chemistry.org For the synthesis of this compound, N-benzyl-cyclohexanecarboxamide would be treated with a suitable hydrosilane and catalyst to effect the reduction. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzylamine |

| Cyclohexanecarboxaldehyde |

| Lithium aluminum hydride |

| Sodium triacetoxyborohydride |

| Sodium borohydride |

| N-benzyl-cyclohexanecarboxamide |

| Cyclohexanecarbonyl chloride |

| Polymethylhydrosiloxane |

| Phenylsilane |

This table is interactive. Click on the header to sort.

Borane-Mediated Reduction Strategies

Borane (B79455) reagents are highly effective and selective for the reduction of various functional groups, including the imine moiety crucial for the synthesis of this compound. A prevalent method involves the reductive amination of cyclohexanecarboxaldehyde with benzylamine. youtube.comyoutube.comyoutube.com This process typically proceeds through the in-situ formation of an imine intermediate, which is then reduced by a borane species. youtube.comyoutube.comyoutube.com

Commonly used borane reagents include borane-tetrahydrofuran (B86392) complex (BH₃-THF) and sodium borohydride (NaBH₄). researchgate.netorganic-chemistry.orgmasterorganicchemistry.com The latter is often used with an activating agent like boric acid or an organic acid to enhance its reducing power. organic-chemistry.org The mechanism involves the nucleophilic transfer of a hydride from the boron reagent to the electrophilic carbon of the imine or iminium ion. youtube.comyoutube.com These methods are favored for their mild reaction conditions and high yields of the desired secondary amine. researchgate.net Amine-borane complexes, such as pyridine (B92270) borane and tert-butylamine (B42293) borane, are also effective and show stability in various solvents, including water and methanol (B129727), allowing for versatile reaction conditions. researchgate.netnih.gov

Direct Reductive Homocoupling of Secondary Amides

A more novel and mechanistically distinct approach to compounds structurally related to this compound is the direct reductive homocoupling of secondary amides. This method leads to the formation of vicinal diamines, which are valuable building blocks in their own right. A recent study has detailed the first one-pot reductive homocoupling of secondary amides, a process mediated by samarium diiodide (SmI₂). rsc.org

This transformation is initiated by the activation of a secondary amide, such as N-benzylcyclohexanecarboxamide, with trifluoromethanesulfonic anhydride (B1165640). This is followed by a partial reduction with a silane and then a single-electron transfer from SmI₂ to generate α-amino carbon radicals. These radicals then couple to form the vicinal diamine. rsc.org This method is significant for its ability to directly generate C-C bonds between two amine-bearing fragments under mild conditions, tolerating various functional groups. rsc.org

Enantioselective Synthesis and Chiral Approaches to this compound Derivatives

The synthesis of chiral amines is of paramount importance due to their prevalence in biologically active molecules. nih.gov Consequently, significant research has been dedicated to developing enantioselective methods to access specific stereoisomers of this compound derivatives.

Asymmetric Aza–Michael Addition Pathways

The asymmetric aza-Michael addition is a powerful tool for the enantioselective formation of C-N bonds. nih.govbeilstein-journals.orgnih.gov This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. nih.gov For the synthesis of chiral derivatives of this compound, this could involve the addition of benzylamine or a related nitrogen source to a cyclohexene-derived Michael acceptor. mdpi.com

The stereochemical outcome of the reaction is controlled by a chiral catalyst, which can be a metal complex or an organocatalyst. nih.govbeilstein-journals.org For instance, cinchona alkaloid derivatives and chiral bifunctional thioureas have been successfully employed as organocatalysts, activating the substrates through hydrogen bonding. beilstein-journals.orgnih.govresearchgate.net These reactions often proceed with high yields and excellent enantiomeric excesses. nih.gov The resulting β-amino carbonyl compound can then be further modified, for example, by reduction of the carbonyl group, to yield the desired chiral amine. beilstein-journals.org

Decarboxylative Reaction Architectures (e.g., Barton Decarboxylation)

Decarboxylative reactions provide an unconventional entry to C-N bond formation by generating carbon-centered radicals. The Barton decarboxylation is a classic example of such a transformation. researchgate.netwikipedia.orgorgsyn.org The process begins with the conversion of a carboxylic acid to a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.orgorgsyn.org

Upon initiation by light or heat, this ester undergoes homolytic cleavage of the N-O bond, followed by decarboxylation to produce an alkyl radical. researchgate.netwikipedia.org In the context of synthesizing derivatives of this compound, a suitably substituted cyclohexanecarboxylic acid derivative could be employed. The generated cyclohexylmethanamine-like radical could then be trapped by a nitrogen-containing species. A recent study has demonstrated the application of the Barton decarboxylation for the synthesis of a chiral tertiary dibenzylamine (B1670424) from a β-amino acid precursor. mdpi.com

Alternative Synthetic Pathways and Novel Reagent Development for this compound

The quest for more efficient and versatile synthetic methods has led to the development of alternative pathways and novel reagents for amine synthesis.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes to a vast array of compounds, including secondary amines. rsc.orgacs.org Catalytic reductive amination is a prominent example, where a carbonyl compound and an amine are coupled in the presence of a reducing agent and a transition metal catalyst. nih.gov

For the synthesis of this compound, this would involve the reaction of cyclohexanecarboxaldehyde and benzylamine with a reducing agent like hydrogen gas (H₂) or a hydrosilane. rsc.orgnih.gov Catalysts based on palladium, platinum, nickel, or rhodium are commonly used to facilitate the reduction of the in-situ formed imine. youtube.comnih.gov These methods are highly valued for their atom economy and are often scalable for industrial applications. nih.gov Furthermore, recent advances have focused on the use of more earth-abundant 3d transition metals like iron and cobalt as catalysts. researchgate.net Dual catalysis systems, such as Ni/photoredox catalysis, have also emerged as a powerful strategy for the enantioselective synthesis of N-benzylic heterocycles, a class of compounds related to the target molecule. nih.gov

Metal-Free Reduction Systems

The synthesis of this compound and its analogs via reductive amination can be effectively achieved without the use of metal catalysts. These metal-free systems offer advantages in terms of cost, toxicity, and ease of purification. Key methodologies in this category involve the use of boron-based reducing agents and silicon-based hydrides, often in conjunction with non-metallic activators or green solvents.

Sodium Borohydride (NaBH₄) Based Systems

Sodium borohydride is a mild and selective reducing agent commonly employed for the reduction of imines to secondary amines. Its efficacy can be enhanced through the use of various additives and solvent systems.

One notable approach involves the use of sodium borohydride in the presence of silica (B1680970) gel. This system provides a convenient and efficient method for the reductive amination of aldehydes. scispace.com The reaction proceeds by mixing the aldehyde, such as cyclohexanecarboxaldehyde, with a primary amine and sodium borohydride supported on silica gel in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. scispace.comtubitak.gov.tr This method has been successfully applied to the synthesis of secondary amines from aliphatic aldehydes, with the reaction between cyclohexanecarboxaldehyde and an amine yielding the corresponding secondary amine. scispace.com For instance, the reaction of cyclohexanecarboxaldehyde with a primary amine using this system has been reported to provide the product in good yield. scispace.com

| Aldehyde | Amine | Reducing System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanecarboxaldehyde | Primary Amine | NaBH₄/Silica Gel | THF | 70 | scispace.com |

| Benzaldehyde | Aniline | NaBH₄/Silica Gel | THF | 95 | scispace.com |

| Benzaldehyde | p-Anisidine | NaBH₄/Silica Gel | THF | 96 | scispace.com |

| Furfural | Benzylamine | NaBH₄/Silica Gel | THF | 92 | scispace.com |

Another green and efficient protocol utilizes glycerol (B35011) as the solvent for the reductive amination of aldehydes with sodium borohydride. ias.ac.in This catalyst-free method benefits from the hydrogen bonding between glycerol's hydroxyl groups and the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ias.ac.in The reaction of various aromatic and aliphatic aldehydes with amines in glycerol at 70°C typically completes within 10-50 minutes, affording moderate to excellent yields of the corresponding secondary amines. ias.ac.in

Furthermore, cation exchange resins, such as DOWEX®50WX8, can be used to facilitate the reductive amination of aldehydes with anilines using sodium borohydride in THF at room temperature. scielo.org.mx This heterogeneous system allows for easy separation of the catalyst and provides high yields of the secondary amine products. scielo.org.mx

Amine-Borane Complexes

Ammonia (B1221849) borane (NH₃BH₃) has emerged as a stable and convenient reducing agent for metal-free reductive aminations. rsc.org It is a solid with notable thermal and hydrolytic stability, making it easier to handle than other hydrides like sodium borohydride. The reductive amination of aldehydes and ketones using ammonia borane is often performed in the presence of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), which facilitates the initial imine formation. In a typical procedure, the carbonyl compound and amine are stirred with Ti(OiPr)₄ in a solvent like THF, followed by the addition of ammonia borane to reduce the in-situ formed imine. This method is applicable to a wide range of substrates, leading to the synthesis of primary, secondary, and tertiary amines in high yields. rsc.org

| Carbonyl Compound | Amine | Reducing System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Benzylamine | NH₃BH₃/Ti(OiPr)₄ | THF | 92 | |

| Cyclohexanone | Benzylamine | NH₃BH₃/Ti(OiPr)₄ | THF | 88 | |

| Acetophenone | Benzylamine | NH₃BH₃/Ti(OiPr)₄ | THF | 89 | |

| Benzaldehyde | Aniline | NH₃BH₃/Ti(OiPr)₄ | THF | 95 |

A solvent-free approach for reductive amination using ammonia borane is promoted by trimethyl borate. This method works well for both aliphatic and aromatic aldehydes and ketones with various amines, providing very good yields. organic-chemistry.org

Trichlorosilane (HSiCl₃) Based Systems

Trichlorosilane is another effective metal-free reducing agent for the conversion of imines to amines. nih.govorganic-chemistry.org The reduction is typically mediated by a Lewis basic organocatalyst, such as N-formyl derivatives of amino acids like L-proline or L-pipecolinic acid. organic-chemistry.org These organocatalytic systems have demonstrated high efficiency and enantioselectivity in the reduction of a broad range of N-aryl imines, including those derived from both aromatic and aliphatic ketones. organic-chemistry.org The reaction is generally carried out at room temperature in a solvent like toluene (B28343), offering a mild and powerful alternative to metal-catalyzed reductions. organic-chemistry.org While specific data for the reduction of the imine derived from cyclohexanecarboxaldehyde and benzylamine using this system is not detailed, the broad substrate scope suggests its applicability.

Chemical Reactivity and Transformative Capabilities of N Benzyl 1 Cyclohexylmethanamine

Fundamental Amine Functional Group Chemistry and Mechanistic Pathways

The core reactivity of N-benzyl-1-cyclohexylmethanamine stems from the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic character to the molecule.

The basicity of an amine is a measure of its ability to accept a proton (H⁺). As a secondary amine, this compound is a moderately strong base. The nitrogen lone pair readily participates in acid-base reactions, forming a protonated ammonium (B1175870) salt in the presence of an acid.

Table 1: Comparison of Expected Basicity

| Compound | Structure | Class | Expected pKa of Conjugate Acid | Notes |

|---|---|---|---|---|

| Cyclohexylamine | C₆H₁₁NH₂ | Primary Amine | ~10.6 | Reference for alkyl amine basicity. |

| Benzylamine (B48309) | C₆H₅CH₂NH₂ | Primary Amine | ~9.3 | The benzyl (B1604629) group slightly reduces basicity compared to a simple alkylamine. |

| This compound | C₆H₅CH₂NHCH₂C₆H₁₁ | Secondary Amine | ~10-11 | Expected to be a stronger base than benzylamine due to the presence of two electron-donating alkyl-type groups (benzyl and cyclohexylmethyl). Secondary amines are generally slightly more basic than primary amines. |

Note: pKa values are approximate and serve for comparative purposes.

The amine functional group in this compound can undergo oxidation reactions with various oxidizing agents. The outcome of the oxidation is highly dependent on the reagent used and the reaction conditions. The benzylic C-H bond is also susceptible to oxidation.

Common oxidation pathways for N-benzyl amines include:

Oxidation to an Amide: Strong oxidizing agents, such as chromium(VI) reagents (e.g., CrO₃), can oxidize the N-benzyl group to a benzoyl group, transforming the secondary amine into an N-benzoyl amide (N-benzoyl-1-cyclohexylmethanamine). wikipedia.orgresearchgate.net

Oxidative Cleavage (Debenzylation): Oxidants like Cerium(IV) ammonium nitrate (B79036) (CAN), N-Bromosuccinimide (NBS), or 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effect the cleavage of the N-benzyl bond. wikipedia.orgresearchgate.netresearchgate.net This reaction proceeds via oxidation at the benzylic position, leading to an iminium ion intermediate which is subsequently hydrolyzed to yield the primary amine (1-cyclohexylmethanamine) and benzaldehyde. semanticscholar.org

Oxidation to Nitrones: Oxidation of related N-benzyl-N-alkylhydroxylamines (which could be formed from the corresponding amine) with reagents like mercury(II) oxide can yield nitrones. kfupm.edu.sa

A proposed general mechanism for the oxidative cleavage involves a single-electron transfer from the amine to the oxidant, forming a nitrogen radical cation. researchgate.net Subsequent steps lead to the formation of an imine or iminium ion, which is then hydrolyzed.

Table 2: Potential Oxidation Reactions and Products

| Oxidizing Agent | Proposed Product(s) | Reaction Type |

|---|---|---|

| Chromium trioxide (CrO₃) | N-benzoyl-1-cyclohexylmethanamine | Oxidation to Amide |

| Cerium(IV) ammonium nitrate (CAN) | 1-Cyclohexylmethanamine, Benzaldehyde | Oxidative Debenzylation |

Derivatization and Advanced Functionalization Reactions of this compound

The nucleophilic nitrogen center allows for a variety of derivatization reactions, enabling the synthesis of more complex molecules.

As a Lewis base, this compound can react with Lewis acids, such as boranes, to form stable coordination complexes or adducts. The reaction with borane (B79455) (BH₃), typically from a source like borane dimethyl sulfide (B99878) (BH₃·SMe₂) or borane tetrahydrofuran (B95107) (BH₃·THF), results in the formation of an this compound-borane adduct. nih.govresearchgate.net

In this adduct, the nitrogen atom donates its lone pair of electrons to the empty p-orbital of the boron atom, forming a dative B-N bond. These borane-amine adducts are generally stable, air-sensitive solids and are useful as reducing agents or as a means of protecting the amine functionality. nih.gov The B-N bond length in such adducts is typically around 1.6 Å. researchgate.net

Table 3: Characteristics of Amine-Borane Adduct Formation

| Reactant | Lewis Acid | Product | Key Feature | Typical B-N Bond Length |

|---|

The nucleophilicity of the secondary amine allows for straightforward alkylation and acylation reactions.

N-Alkylation: Reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), will introduce a third substituent onto the nitrogen atom, yielding a tertiary amine. For example, the reaction with methyl iodide would produce N-benzyl-N-methyl-1-cyclohexylmethanamine. This is a standard S_N2 reaction where the amine acts as the nucleophile. The resulting tertiary amine can further react to form a quaternary ammonium salt.

N-Acylation: Reaction with an acylating agent, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), in the presence of a base, leads to the formation of an amide. For instance, acylation with acetyl chloride would yield N-acetyl-N-benzyl-1-cyclohexylmethanamine. This reaction is typically faster than alkylation and effectively removes the basic and nucleophilic character of the nitrogen atom due to the delocalization of the lone pair into the adjacent carbonyl group. The Gabriel synthesis, which uses phthalimide (B116566) derivatives, is a related method for preparing primary amines, but its principles of N-alkylation are relevant. orgsyn.org

N-Benzyl Moiety as a Protecting Group: Debenzylation Strategies and Mechanisms

The benzyl group is frequently used as a protecting group for amines in multi-step organic synthesis due to its general stability under various conditions and its susceptibility to removal under specific, often reductive, conditions. rsc.org The removal of the N-benzyl group from this compound would regenerate the primary amine, 1-cyclohexylmethanamine.

A variety of methods exist for N-debenzylation, each with its own advantages and mechanistic pathway. wikipedia.org

Catalytic Hydrogenolysis: This is the most common method for N-debenzylation. researchgate.net The reaction involves treating the N-benzyl amine with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). tandfonline.comnih.gov The reaction proceeds by cleavage of the carbon-nitrogen bond, releasing toluene (B28343) and the deprotected amine. Pearlman's catalyst is often superior for cleaving N-benzyl groups and can show selectivity, for instance, by removing an N-benzyl group in the presence of an O-benzyl ether. semanticscholar.orgtandfonline.com The presence of acid can sometimes poison the catalyst, a problem mitigated by the basicity of the amine substrate itself. tandfonline.comsciencemadness.org

Catalytic Transfer Hydrogenolysis: An alternative to using hydrogen gas involves a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium formate, hydrazine, or 1,4-cyclohexadiene (B1204751) with a Pd/C catalyst. researchgate.netthieme-connect.com This method is often experimentally simpler and safer than using pressurized hydrogen gas.

Oxidative Cleavage: As discussed in section 3.1.2, oxidizing agents like CAN, DDQ, or NBS can be used to remove benzyl groups. wikipedia.orgresearchgate.net This method is useful when the molecule contains other functional groups that are sensitive to reductive conditions (e.g., alkynes or nitro groups).

Enzymatic Deprotection: Green chemistry approaches have been developed using enzymes. For example, the laccase enzyme from Trametes versicolor, in combination with TEMPO, can selectively deprotect N-benzylated primary amines under mild, aqueous conditions, using oxygen as the terminal oxidant. rsc.org

Lewis Acid-Mediated Cleavage: Certain Lewis acids can also effect the removal of benzyl groups, although this is less common for N-benzyl amines compared to O-benzyl ethers. wikipedia.orgacs.org

Table 4: Summary of N-Debenzylation Strategies

| Method | Reagents/Catalyst | Key Conditions | Mechanism | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | H₂ pressure (balloon to high pressure), solvent (e.g., EtOH) | Reductive cleavage of C-N bond | 1-Cyclohexylmethanamine, Toluene | tandfonline.comnih.govtandfonline.com |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Reflux in alcohol | Reductive cleavage of C-N bond | 1-Cyclohexylmethanamine, Toluene | thieme-connect.com |

| Oxidative Cleavage | CAN, NBS, or DDQ | Varies with reagent | Oxidation of benzylic position followed by hydrolysis | 1-Cyclohexylmethanamine, Benzaldehyde | wikipedia.orgresearchgate.net |

Reductive Debenzylation Methodologies

Reductive debenzylation is a widely employed and efficient method for the removal of the benzyl group from this compound, affording 1-cyclohexylmethanamine. The most common approach involves catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This method typically utilizes a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), in the presence of a hydrogen source. The reaction involves the cleavage of the carbon-nitrogen bond with the concomitant addition of hydrogen. The choice of catalyst, solvent, and hydrogen source can significantly influence the reaction's efficiency and selectivity.

Studies on the closely related N-benzylcyclohexylamine have shown that the choice of palladium catalyst support and palladium loading can affect the reaction rate. researchgate.net For instance, different Pd/C catalysts can exhibit varying activities. The reaction is often carried out in solvents like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

A common procedure involves dissolving this compound in a suitable solvent, adding the palladium catalyst, and then subjecting the mixture to a hydrogen atmosphere, often at elevated pressure and temperature to facilitate the reaction. The general transformation is depicted below:

This compound + H₂ --(Pd/C)--> 1-cyclohexylmethanamine + Toluene

Catalytic Transfer Hydrogenation (CTH): An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This technique employs a hydrogen donor in conjunction with a palladium catalyst. Commonly used hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene. duke.edu This method is often considered milder and can sometimes offer improved selectivity, particularly in molecules with other reducible functional groups.

A study on the selective deprotection of N-benzylamines in the presence of benzyl ethers demonstrated the effectiveness of 10% Pd-C with 1,4-cyclohexadiene as the hydrogen donor in ethanol, often with the addition of acetic acid to improve reaction cleanliness. While this study did not specifically include this compound, the methodology is broadly applicable to this class of compounds.

| Method | Catalyst | Hydrogen Source | Typical Solvent | Key Features |

| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | Ethanol, Methanol | Efficient, widely used, requires hydrogen gas. |

| Catalytic Transfer Hydrogenation | Pd/C | Ammonium formate, 1,4-cyclohexadiene | Ethanol | Milder conditions, avoids handling of hydrogen gas. duke.edu |

Oxidative Debenzylation Approaches

Oxidative methods provide an alternative route to N-debenzylation, often proceeding under non-reducing conditions which can be advantageous for substrates containing other reducible functional groups.

Ceric Ammonium Nitrate (CAN): Treatment of tertiary N-benzyl amines with aqueous ceric ammonium nitrate can lead to clean N-debenzylation to yield the corresponding secondary amine. st-andrews.ac.ukresearchgate.net This method involves an electron transfer mechanism. While specific studies on this compound are not prevalent, the general applicability to tertiary N-benzyl amines suggests its potential utility. st-andrews.ac.ukresearchgate.net

Other Oxidative Reagents: Research into the oxidative debenzylation of N-benzyl amides and ethers has highlighted the use of alkali metal bromides in the presence of an oxidant like Oxone. organic-chemistry.orgnih.gov This system generates a bromo radical that facilitates the cleavage of the benzylic C-H bond, leading to debenzylation. organic-chemistry.orgnih.gov Another approach involves the use of nitroxyl-radical catalysts, such as TEMPO derivatives, in conjunction with a co-oxidant. nih.gov Cytochrome P450 enzymes have also been shown to catalyze the oxidative N-debenzylation of N-benzyl-N-substituted benzylamines through a radical cation intermediate. researchgate.net Although these methods have been demonstrated on other N-benzyl compounds, their application to this compound is mechanistically plausible.

| Reagent | Conditions | Mechanism | Applicability Note |

| Ceric Ammonium Nitrate (CAN) | Aqueous solution | Electron transfer | Generally applicable to tertiary N-benzyl amines. st-andrews.ac.ukresearchgate.net |

| Alkali Metal Bromide / Oxone | Mild conditions | Bromo radical-mediated C-H abstraction | Demonstrated on N-benzyl amides and ethers. organic-chemistry.orgnih.gov |

| Nitroxyl-Radical Catalysts | Ambient temperature | Oxidation of the benzylic position | Effective for various benzylic ethers and potentially amines. nih.gov |

| Cytochrome P450 | Enzymatic | Radical cation formation | Demonstrated on N-benzyl-N-substituted benzylamines. researchgate.net |

Acid-Base Catalyzed Debenzylation Protocols

Both acidic and basic conditions can be employed to facilitate the removal of the N-benzyl group, often in conjunction with other reagents.

Acid-Facilitated Debenzylation: The hydrogenolysis of N-benzyl groups can be significantly accelerated by the presence of an acid. A study on the debenzylation of N-Boc, N-benzyl double-protected aminopyridines found that the addition of acetic acid to a palladium-catalyzed hydrogenation reaction was crucial for achieving high yields. nih.gov The general procedure involves using a catalyst like 20% Pd(OH)₂ on carbon in ethanol with the addition of acetic acid, followed by hydrogenation. nih.gov The protonation of the nitrogen atom is thought to facilitate the cleavage of the C-N bond. Stronger acids, such as sulfuric acid, have also been used for the N-debenzylation of benzylaminopyridines, although this method may not be suitable for all substrates due to the harsh conditions. researchgate.net

Base-Promoted Debenzylation: While less common for simple N-benzyl amines, base-promoted debenzylation methods have been developed, particularly for N-benzyl protected heterocycles. One such method employs potassium tert-butoxide in DMSO with the bubbling of oxygen. This process is proposed to proceed through the formation of a benzylic anion, which then reacts with oxygen.

While direct application of these specific acid-base catalyzed protocols to this compound is not extensively documented, the underlying principles suggest their potential utility, particularly the acid-facilitated hydrogenolysis which is a well-established and mild procedure.

| Protocol | Reagents | Typical Conditions | Proposed Mechanism |

| Acid-Facilitated Hydrogenolysis | Pd(OH)₂/C, Acetic Acid, H₂ | 60 °C in Ethanol | Protonation of nitrogen facilitates C-N bond cleavage. nih.gov |

| Strong Acid Catalysis | Concentrated H₂SO₄ | Elevated temperature | Acid-catalyzed cleavage. researchgate.net |

Catalytic Utility and Mechanistic Contributions of N Benzyl 1 Cyclohexylmethanamine in Organic Transformations

Application as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis

The N-benzyl-1-cyclohexylmethanamine structure possesses both a secondary amine and a bulky cyclohexyl group, making it a candidate for use as a ligand in metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, and the sterically demanding cyclohexyl and benzyl (B1604629) groups can influence the stereoselectivity and reactivity of the resulting catalyst.

In homogeneous catalysis , N-benzyl amine derivatives can serve as ligands for transition metals in various reactions. For instance, chiral N-benzyl amines are integral to certain asymmetric syntheses. While no specific studies on this compound were found, the general principles suggest its potential utility.

For heterogeneous catalysis , the amine functionality allows for the immobilization of the molecule onto solid supports like silica (B1680970) gel. This covalent anchoring can lead to robust and recyclable catalysts. For example, Co-Schiff bases have been immobilized on silica gel and used to catalyze the oxidation of toluene (B28343). nih.gov This approach could theoretically be applied to this compound to create a heterogeneous catalyst.

Catalytic Transformations Facilitated by the N-Benzyl Amine Framework

The N-benzyl amine framework is a key feature in several catalytic systems, contributing to both reactivity and selectivity.

The functionalization of C-H bonds is a significant area of research in organic chemistry, and N-benzyl amines have been used as directing groups to achieve site-selective transformations. The nitrogen atom can coordinate to a metal catalyst, positioning it to activate a specific C-H bond for subsequent reaction.

Research has demonstrated the use of an iron salt as a catalyst for the site-selective α-C−H functionalization of N-benzyl tetrahydroisoquinolines, which are important tertiary amine derivatives. researchgate.net This highlights the potential for the N-benzyl group to direct C-H activation. While direct evidence for this compound is lacking, its N-benzyl moiety suggests it could participate in similar transformations. The oxyfunctionalization of the benzylic C-H bonds of toluene has been achieved using covalently anchored Co-Schiff bases, producing valuable compounds like benzyl alcohol and benzaldehyde. nih.gov

The amine functionality in this compound can play a role in the activation of carbonyl compounds. Amines can react with ketones or aldehydes to form imines or enamines, which are often more reactive towards nucleophiles than the parent carbonyl compound.

For example, the Mannich reaction, a classic method for forming β-amino ketones, involves the condensation of a ketone, an aldehyde (like formaldehyde), and an amine. The synthesis of 2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone utilizes this reaction.

Furthermore, N-benzyl imines are substrates for various reduction reactions to produce chiral amines. Chiral thioureas have been shown to catalyze the highly enantioselective hydrophosphonylation of a wide range of N-benzyl imines. organic-chemistry.org

Biocatalytic Implementations and Enzyme Engineering for N-Benzyl Amine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules, including N-benzyl amines.

Imine reductases (IREDs) are enzymes that catalyze the reduction of imines to amines with high enantioselectivity. These enzymes are of significant interest for the production of chiral amines, which are valuable building blocks in the pharmaceutical industry. ugent.be

Recent research has focused on engineering IREDs to improve their activity and broaden their substrate scope. For instance, an imine reductase from Mesorhizobium sp. (MesIRED) has been engineered to enhance the production of N-benzyl cyclo-tertiary amines. mdpi.com Through rational design, mutants with significantly improved conversion and selectivity for the synthesis of N-benzylpyrrolidine and N-benzylpiperidine were developed. mdpi.com Similarly, engineered IREDs have been used for the asymmetric synthesis of bulky N-cyclopropylmethyl-1-aryl-1-phenylmethylamines, demonstrating the potential to accommodate sterically demanding substrates. nih.gov While not specifically targeting this compound, these studies showcase the adaptability of IREDs for producing structurally diverse N-benzyl amines.

The table below summarizes the engineered imine reductases and their applications in the synthesis of N-benzyl amines.

| Enzyme | Original Source | Engineering Strategy | Application | Reference |

| MesIRED | Mesorhizobium sp. | Alanine scanning and consensus mutation | Synthesis of N-benzylpyrrolidine and N-benzylpiperidine | mdpi.com |

| IRED | Nocardia cyriacigeorgica | Focused rational iterative site-specific mutagenesis (FRISM) | Synthesis of N-cyclopropylmethyl-1-aryl-1-phenylmethylamines | nih.gov |

Beyond IREDs, other enzymatic pathways are being explored for the enantioselective production of N-benzyl amines. Threonine aldolases, for example, have been engineered to perform α-functionalization of benzylamines, creating chiral 1,2-amino alcohols with high diastereoselectivity and enantioselectivity. nih.gov

One-pot cascade reactions combining multiple enzymes are also a promising strategy. For instance, combinations of transaminases (TAs) and IREDs have been used to generate saturated N-heterocycles from dicarbonyl substrates. nih.gov These enzymatic cascades demonstrate the potential for producing complex amine structures from simple starting materials under mild conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies for N Benzyl 1 Cyclohexylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon-hydrogen framework.

Proton NMR (¹H NMR) Techniques

The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a multiplet. The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely produce a singlet or a multiplet around δ 3.8 ppm. The methine proton on the cyclohexyl ring attached to the nitrogen (N-CH) would be expected to resonate as a multiplet further upfield. The remaining methylene protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region, generally between δ 1.0 and 2.0 ppm.

For a definitive assignment of these proton signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in N-benzyl-1-cyclohexylmethanamine would give rise to a distinct signal in the ¹³C NMR spectrum.

Based on data for analogous structures, the aromatic carbons of the benzyl group would be observed in the δ 127-140 ppm range. The benzylic carbon (Ar-CH₂-N) would likely appear around δ 50-55 ppm. The carbon of the cyclohexyl ring bonded to the nitrogen (N-CH) would resonate in the δ 55-60 ppm region. The remaining carbons of the cyclohexyl ring would be found further upfield, typically between δ 25 and 35 ppm.

To confirm these assignments, techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized to correlate carbon signals with their directly attached protons and to establish long-range carbon-proton connectivities, respectively.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (Quaternary) | 139-141 |

| Aromatic CH | 127-129 |

| Benzylic CH₂ | 50-55 |

| Cyclohexyl CH-N | 55-60 |

| Cyclohexyl CH₂ | 25-35 |

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

Boron-11 (B1246496) NMR (¹¹B NMR) for Borane (B79455) Adduct Characterization

The formation of an amine-borane adduct with this compound introduces a boron atom, which can be effectively studied using Boron-11 NMR (¹¹B NMR) spectroscopy. This technique is highly sensitive to the chemical environment of the boron nucleus.

Upon formation of the this compound-borane adduct, the boron atom becomes tetracoordinate. In the ¹¹B NMR spectrum, this would be characterized by a quartet signal due to the coupling between the boron-11 nucleus (I=3/2) and the three attached hydrogen atoms of the borane group (BH₃). The chemical shift for such secondary amine-borane adducts typically appears in the upfield region, often between -10 and -25 ppm relative to a BF₃·OEt₂ standard. rsc.orgmdpi.comacs.orgnih.govresearchgate.netsdsu.eduhuji.ac.ilrsc.org The observation of this characteristic quartet provides conclusive evidence for the formation of the amine-borane adduct. mdpi.com The coupling constant (¹JB-H) for this quartet would be expected to be in the range of 90-100 Hz. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₁N), the calculated exact mass is 203.1674 g/mol . HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation would be the loss of the cyclohexylmethyl group, also resulting in characteristic fragment ions. Analysis of these fragmentation patterns aids in confirming the connectivity of the molecular structure.

Table 2: Key Ions in the Predicted Mass Spectrum of this compound

| m/z | Predicted Fragment |

|---|---|

| 203 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 106 | [C₇H₈N]⁺ |

| 97 | [C₆H₁₁CH₂]⁺ |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Infrared (IR) Spectroscopy Investigations

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibration of the secondary amine is expected to produce a weak to medium intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexyl and methylene groups would be observed just below 3000 cm⁻¹.

The C-N stretching vibration of the alkyl-aryl amine would likely be found in the 1260-1350 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) ring would be visible as strong absorptions in the 690-770 cm⁻¹ region.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Weak-Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1260-1350 | Medium |

| Aromatic C-H Bend (out-of-plane) | 690-770 | Strong |

Note: These are predicted values and the exact peak positions and intensities can be influenced by the sample preparation method.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the chromophore responsible for UV absorption is the benzyl group.

The UV spectrum of this compound is expected to be dominated by the electronic transitions of the benzene ring. The cyclohexylmethanamine portion of the molecule, being a saturated aliphatic amine, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). nih.gov The electronic spectrum of the benzylamine (B48309) moiety typically displays two absorption bands. sielc.comsielc.com These correspond to the π → π* transitions of the aromatic ring. A strong absorption maximum (λ_max) is anticipated around 206 nm, with a weaker, fine-structured band appearing around 256 nm. sielc.comsielc.com The latter is often referred to as the B-band (benzenoid band) and is characteristic of the benzene ring, arising from a symmetry-forbidden transition that becomes partially allowed through vibrational coupling.

The substitution on the benzylic nitrogen is not expected to dramatically shift these absorption maxima compared to benzylamine itself, though subtle effects on the molar absorptivity (ε) and slight solvatochromic shifts may be observable. The non-bonding electrons on the nitrogen atom are primarily involved in n → σ* transitions, which occur at shorter wavelengths, typically below 200 nm, and are often not observed in standard UV-Vis spectroscopy.

A hypothetical UV-Vis spectrum for this compound in a non-polar solvent like hexane (B92381) would be expected to show the following characteristics, extrapolated from data for benzylamine. sielc.comsielc.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected λmax (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| ~206 | π → π* | Benzene Ring | High |

| ~256 | π → π* (B-band) | Benzene Ring | Low to Moderate |

X-ray Crystallography for Solid-State Structural Resolution

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions such as hydrogen bonding and crystal packing.

While a crystal structure for this compound has not been reported in the surveyed literature, the principles of the technique can be discussed in the context of its constituent parts. Obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step, especially for liquid compounds like many amines. researchgate.net However, techniques such as co-crystallization with a host molecule can facilitate the crystallization of liquid amines, as has been demonstrated for α-ethylbenzylamine. researchgate.net

A single crystal X-ray diffraction study of this compound would reveal several key structural features. The cyclohexane (B81311) ring would be expected to adopt a chair conformation, which is its most stable form. masterorganicchemistry.com The orientation of the benzylaminomethyl substituent on the cyclohexane ring (axial or equatorial) would be definitively determined. The equatorial position is generally more stable for bulky substituents to minimize steric hindrance.

The crystal structure would also provide precise measurements of the C-N, C-C, and C-H bond lengths and the C-N-C and other bond angles. Furthermore, the conformation of the flexible benzyl group relative to the rest of the molecule would be established. Intermolecular hydrogen bonding involving the secondary amine proton (N-H) and the nitrogen lone pair is expected to be a dominant feature in the crystal packing. These interactions would link adjacent molecules into chains or more complex networks.

Should a derivative of this compound be crystallized, for instance, a salt with an acid, the resulting crystal structure would show the protonation of the amine nitrogen and the formation of strong hydrogen bonds between the ammonium (B1175870) cation and the counter-anion.

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | e.g., P2₁/c |

| C-N Bond Lengths | ~1.47 Å |

| C-C (aliphatic) Bond Lengths | ~1.53 Å |

| C-C (aromatic) Bond Lengths | ~1.39 Å |

| C-N-C Bond Angle | ~112° |

| Cyclohexane Conformation | Chair |

| Intermolecular Interactions | N-H···N hydrogen bonding |

Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure Determination

Gas Electron Diffraction (GED) is a technique used to determine the molecular structure of compounds in the gas phase, free from the intermolecular forces present in a crystal. wikipedia.org This method is particularly valuable for studying the conformational preferences of flexible molecules.

A GED study of this compound would provide information on its equilibrium geometry in the gaseous state. The data would be analyzed to determine bond lengths, bond angles, and, importantly, the dihedral angles that define the molecular conformation. For a molecule with multiple rotatable bonds like this compound, the GED data would likely represent an average of several conformations present at the experimental temperature. It would be possible to determine the relative populations of different conformers if they are sufficiently different in energy.

Key structural questions that could be addressed by a GED study include the conformational preference of the cyclohexane ring (which is expected to be a chair), the axial versus equatorial orientation of the substituent, and the rotational position of the benzyl group. GED studies on similar molecules, such as cyclohexane derivatives and simple amines, have provided detailed structural parameters. masterorganicchemistry.comrsc.org

Table 3: Structural Parameters Potentially Obtainable from a GED Study of this compound

| Parameter | Description |

|---|---|

| Bond Distances (r) | Average internuclear distances for all atom pairs (e.g., C-N, C-C, C-H) |

| Bond Angles (∠) | Average angles between bonded atoms (e.g., C-N-C, C-C-C) |

| Dihedral Angles (τ) | Torsional angles defining the conformation of the molecule |

| Conformational Population | Relative abundance of different stable conformers in the gas phase |

Intermolecular Interaction Studies using Advanced Spectroscopic Probes (e.g., Fluorescence Quenching)

The intermolecular interactions of this compound can be investigated using techniques such as fluorescence quenching. In a typical experiment, the amine can act as a quencher for the fluorescence of a suitable fluorophore. acs.org The efficiency of quenching can provide insights into the nature and strength of the interaction between the amine and the excited fluorophore.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. youtube.com Quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and energy or electron transfer. For an amine like this compound, quenching of a suitable fluorophore would likely proceed via a dynamic mechanism, where the amine collides with the fluorophore in its excited state, leading to non-radiative de-excitation. nih.gov

The quenching process can be described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, [Q] is the concentration of the quencher, and Kₛᵥ is the Stern-Volmer quenching constant. A linear Stern-Volmer plot of I₀ / I versus [Q] is indicative of a single type of quenching mechanism, usually dynamic or static. iosrjournals.org

The rate constant for quenching (kₐ) can be determined from Kₛᵥ and the fluorescence lifetime of the fluorophore in the absence of the quencher (τ₀), using the relationship Kₛᵥ = kₐτ₀. The magnitude of kₐ can provide information about the efficiency of the quenching process, which is influenced by factors such as the ionization potential of the amine and steric hindrance around the nitrogen atom. acs.org By studying the quenching of a series of fluorophores with different properties, it is possible to probe the electron-donating ability of the amine and the steric effects of the cyclohexyl and benzyl groups on its interaction with other molecules.

Table 4: Parameters from a Hypothetical Fluorescence Quenching Study with this compound as the Quencher

| Parameter | Symbol | Information Provided |

|---|---|---|

| Stern-Volmer Constant | Kₛᵥ | Overall quenching efficiency |

| Bimolecular Quenching Rate Constant | kₐ | Rate of the quenching interaction |

| Fluorescence Intensity | I | Change in fluorescence upon addition of the amine |

| Fluorescence Lifetime | τ | Effect of the amine on the excited state lifetime of the fluorophore |

Theoretical and Computational Investigations of N Benzyl 1 Cyclohexylmethanamine

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-benzyl-1-cyclohexylmethanamine, these methods would offer a deep dive into its electronic architecture and predict its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. The first step in a theoretical investigation would be to perform a geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface.

The optimization would yield crucial data such as bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, with its rotatable benzyl (B1604629) and cyclohexylmethyl groups, exploring the conformational landscape is essential. This involves identifying various low-energy conformers and the transition states that connect them, providing a comprehensive energy landscape.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Value (Illustrative) |

|---|---|

| C-N Bond Length (benzyl) | 1.45 Å |

| C-N Bond Length (cyclohexylmethyl) | 1.46 Å |

| N-H Bond Length | 1.01 Å |

| C-N-C Bond Angle | 112.0° |

| Benzyl C-C-N-C Dihedral Angle | 65.0° |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electron Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap generally indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. scm.com Analysis of the spatial distribution of these orbitals would reveal which parts of the this compound molecule are electron-rich (typically associated with the HOMO) and electron-poor (associated with the LUMO), providing insights into its electron transfer capabilities. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) (Illustrative) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Fukui Function Analysis for Electrophilic and Nucleophilic Reactivity Sites

The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. wikipedia.org By analyzing the change in electron density as an electron is added or removed, the Fukui function can pinpoint specific atoms that are prone to attack.

For this compound, this analysis would identify the nitrogen atom's lone pair as a likely site for electrophilic attack (protonation or alkylation). It could also highlight specific atoms on the benzyl and cyclohexyl rings that might be susceptible to nucleophilic or electrophilic interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space in a more dynamic and realistic manner.

By simulating the molecule's movement in a given solvent (such as water or an organic solvent), MD can reveal the preferred conformations and the transitions between them. This is crucial for understanding how the solvent influences the molecule's shape and, consequently, its reactivity. These simulations can provide insights into properties like the radius of gyration and radial distribution functions, which describe the molecule's size and its interactions with solvent molecules.

Computational Modeling of Reaction Mechanisms and Kinetic Parameters

Computational chemistry can also be used to model chemical reactions involving this compound, providing detailed insights into how these reactions occur.

Transition State Characterization and Reaction Pathway Elucidation

A key application of computational modeling is the elucidation of reaction mechanisms. For instance, the alkylation of the secondary amine nitrogen in this compound could be studied. tminehan.com This would involve identifying the reactants, products, and, most importantly, the transition state—the high-energy structure that connects them.

By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is directly related to the reaction rate. Characterizing the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This allows for a detailed understanding of the reaction pathway at the molecular level.

Table 3: Hypothetical Activation Energy for a Reaction of this compound (Illustrative)

| Reaction | Computational Method | Activation Energy (kcal/mol) (Illustrative) |

|---|---|---|

| N-methylation | DFT (B3LYP/6-31G*) | 15.2 |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Simulation of Catalytic Cycles and Rate-Determining Steps

While specific computational studies on the catalytic cycles involving this compound are not extensively documented in publicly available literature, the simulation of such processes can be effectively modeled based on established computational methodologies for similar N-alkyl-N-benzylamines. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the detailed exploration of reaction pathways, transition states, and intermediate structures.

A plausible catalytic cycle to consider is the borrowing hydrogen methodology for the formation of primary benzylamines from benzyl alcohols and ammonia (B1221849), where secondary amines like this compound can be formed as byproducts through overalkylation. acs.org The simulation of such a cycle would involve the following key steps:

Alcohol Dehydrogenation: The initial step involves the catalyst facilitating the dehydrogenation of the alcohol to form the corresponding aldehyde or ketone.

Imine/Enamine Formation: The amine nitrogen of a primary or secondary amine attacks the carbonyl carbon, leading to the formation of an imine or enamine intermediate with the elimination of water.

Hydrogenation of the C=N bond: The "borrowed" hydrogen is then used by the catalyst to reduce the imine or enamine to form the final amine product.

In reactions where this compound itself might act as a catalyst or be transformed, such as in electrochemical oxidation, the initial step is often a single-electron transfer from the nitrogen atom to form a nitrogen radical cation. researchgate.net Subsequent C-N bond cleavage or C-H bond activation pathways can then be computationally explored to determine the most favorable reaction mechanism.

In Silico Design and Prediction of Novel this compound Derivatives

The in silico design of novel derivatives of this compound is a powerful strategy for developing compounds with tailored biological or chemical properties. This process typically involves a combination of quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) predictions.

QSAR models are developed by correlating the structural or physicochemical properties of a series of known compounds with their biological activity. For N-benzyl derivatives, these models can predict the inhibitory activities against specific enzymes, such as acetylcholinesterase (AChE), based on molecular descriptors. nih.gov

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand to the active site of a biological target, such as a protein or enzyme. For example, derivatives of N-benzyl piperidine (B6355638) have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE, with docking studies revealing key interactions with the enzyme's active site. nist.gov Similarly, the design of 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors has been guided by molecular docking to identify potent candidates. mdpi.com

For this compound derivatives, a typical in silico design workflow would be:

Target Identification: Defining the biological target (e.g., an enzyme or receptor).

Lead Compound Modification: Systematically modifying the structure of this compound by adding or altering functional groups on the benzyl or cyclohexyl rings.

Molecular Docking: Docking the designed derivatives into the active site of the target to predict binding energies and interactions.

QSAR and ADMET Prediction: Using computational models to predict the biological activity and pharmacokinetic profiles of the most promising candidates.

This iterative process allows for the rational design of novel derivatives with enhanced potency and favorable drug-like properties before their actual synthesis, saving significant time and resources.

Computational Spectroscopy for Interpretation and Prediction of Spectroscopic Data

Computational spectroscopy is an indispensable tool for the interpretation and prediction of the spectroscopic data of molecules like this compound. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, aiding in structure elucidation and the understanding of intermolecular interactions.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of IR and Raman spectra can be calculated with a high degree of accuracy using DFT methods, often in conjunction with a suitable basis set like 6-311++G(d,p). researchgate.net The calculated wavenumbers are often scaled to correct for anharmonicity and other systematic errors. For benzylamine (B48309), the N-H stretching vibrations are key features in the IR spectrum. researchgate.net Computational studies on related benzylamides have shown excellent agreement between the calculated and experimental IR spectra, allowing for the confident assignment of vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable support for the assignment of complex NMR spectra, especially for molecules with multiple, overlapping signals. While experimental NMR data for (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, a related compound, has been reported, computational prediction can further solidify the structural assignment. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. It can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions, such as n→π* and π→π*, within the molecule.

Below is a table summarizing the types of computational methods used for spectroscopic prediction and the kind of information they provide.

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-311+G(d,p)) | Vibrational frequencies, IR intensities |

| Raman Spectroscopy | DFT (e.g., B3LYP/6-311+G(d,p)) | Vibrational frequencies, Raman activities |

| Nuclear Magnetic Resonance (NMR) | GIAO-DFT | ¹H and ¹³C chemical shifts |

| UV-Visible Spectroscopy | TD-DFT | Excitation energies (λmax), oscillator strengths |

Future Research Directions and Unexplored Frontiers in N Benzyl 1 Cyclohexylmethanamine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Furthermore, catalytic approaches that avoid the use of stoichiometric reagents are highly desirable. This includes the investigation of direct amination reactions, potentially utilizing novel transition metal or organocatalysts. The goal is to achieve high atom economy and reduce the number of synthetic steps, leading to a more cost-effective and environmentally benign process. Research into flow chemistry processes for the continuous production of N-benzyl-1-cyclohexylmethanamine could also offer significant advantages in terms of safety, scalability, and process control.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Green Reductive Amination | Reduced environmental impact, improved safety | Development of biodegradable or recyclable reducing agents |

| Catalytic Direct Amination | High atom economy, fewer synthetic steps | Design of novel transition metal or organocatalysts |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control | Optimization of reaction conditions in continuous flow reactors |

Expansion of Catalytic Applications and Deeper Mechanistic Understanding

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for metal catalysts or a basic organocatalyst in its own right. Future research will likely explore its application in a wider range of catalytic transformations. This could include its use as a directing group in C-H activation reactions or as a ligand in asymmetric catalysis, where the chiral environment around the nitrogen could induce stereoselectivity.

A critical aspect of this research will be a deeper mechanistic understanding of how this compound participates in catalytic cycles. This involves identifying key intermediates, determining rate-limiting steps, and understanding the role of the cyclohexyl and benzyl (B1604629) groups in modulating reactivity and selectivity. Such mechanistic insights are crucial for the rational design of more efficient and selective catalytic systems based on this amine scaffold.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

Understanding the dynamic behavior of this compound, such as conformational changes and intermolecular interactions, is essential for predicting its properties and reactivity. Future research will increasingly rely on advanced characterization techniques to probe these dynamic processes in real-time. Techniques such as variable-temperature NMR spectroscopy can provide valuable information about conformational equilibria and energy barriers to rotation around the C-N bonds.

Furthermore, the study of transient intermediates in reactions involving this compound is a significant challenge. The use of time-resolved spectroscopic techniques, such as flash photolysis or stopped-flow spectroscopy, could enable the direct observation and characterization of these short-lived species. This experimental data is invaluable for validating proposed reaction mechanisms and for the development of more accurate theoretical models.

Synergistic Integration of Experimental and Computational Research Paradigms

The synergy between experimental and computational chemistry will be a cornerstone of future research on this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure, conformational landscape, and reaction energetics of the molecule. These computational models can be used to predict spectroscopic properties, rationalize experimental observations, and guide the design of new experiments.

For instance, computational screening of potential catalysts for the synthesis of this compound could significantly accelerate the discovery process. Molecular dynamics simulations can be employed to study the behavior of the amine in different solvent environments and to understand its interactions with other molecules or surfaces. The iterative feedback loop between experimental validation and computational prediction will be instrumental in unlocking the full potential of this compound in various chemical applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-benzyl-1-cyclohexylmethanamine, and how do they influence experimental handling?

- Answer : Critical properties include a molecular weight of 203.32 g/mol, density of 0.952 g/cm³, boiling point of 301°C, and a flash point of 134.1°C . The compound's moderate hydrophobicity (estimated logP ~2–3) suggests limited water solubility, necessitating organic solvents (e.g., ethanol, DMSO) for dissolution. Stability under ambient conditions requires inert storage (e.g., argon atmosphere) to prevent oxidation of the secondary amine.

Q. How can the structural identity of this compound be confirmed spectroscopically?

- Answer :

- NMR : H NMR should show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclohexyl protons (δ 1.0–2.0 ppm), and the CH groups adjacent to nitrogen (δ 2.5–3.5 ppm). C NMR will confirm the cyclohexyl carbons (20–40 ppm) and benzyl carbons (125–140 ppm) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 203.3 (CHN) with fragmentation patterns consistent with cleavage of the N-benzyl or cyclohexylmethyl groups .

- IR : Stretching frequencies for N–H (3300–3500 cm) and C–N (1200–1350 cm) bonds are diagnostic .

Q. What synthetic routes are viable for preparing this compound, and how can yields be optimized?

- Answer :

- Reductive Amination : React cyclohexanecarboxaldehyde with benzylamine in the presence of NaBH or NaBHCN. Optimize pH (6–7) and solvent (methanol or THF) to minimize side reactions .

- Alkylation : Treat 1-cyclohexylmethanamine with benzyl bromide under basic conditions (e.g., KCO in acetonitrile). Monitor reaction progress via TLC to avoid over-alkylation .

- Hydrochloride Salt Formation : Isolation as the hydrochloride salt (CAS 126541-72-8) improves crystallinity and purity .

Advanced Research Questions

Q. What methodological challenges arise in resolving the enantiomers of this compound, and which chiral resolution techniques are effective?

- Answer : The compound’s chiral nitrogen center (substituents: H, benzyl, cyclohexylmethyl) necessitates enantiomeric separation.

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IB) with a hexane/isopropanol mobile phase. Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution .

- Diastereomeric Salt Formation : Resolve racemic mixtures using (R)- or (S)-mandelic acid in ethanol, leveraging differential solubility of diastereomers .

Q. How does the hydrochloride salt form (CAS 126541-72-8) affect crystallographic properties and stability?